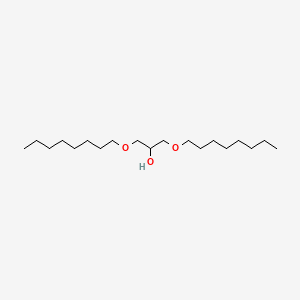

1,3-Dioctyl glyceryl ether

Description

Properties

CAS No. |

24631-68-3 |

|---|---|

Molecular Formula |

C19H40O3 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

1,3-dioctoxypropan-2-ol |

InChI |

InChI=1S/C19H40O3/c1-3-5-7-9-11-13-15-21-17-19(20)18-22-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |

InChI Key |

RBGYBTJRVDFANH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCC(COCCCCCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dioctyl Glyceryl Ether and Analogs

Chemical Synthesis Approaches

Alkylation Reactions of Glycerol (B35011) Derivatives

A foundational method for synthesizing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide. transformationtutoring.comwikipedia.org In the context of 1,3-dioctyl glyceryl ether, this would typically involve a protected glycerol derivative where the C1 and C3 hydroxyl groups are deprotonated to form alkoxides. These alkoxides then act as nucleophiles, attacking an octyl halide (e.g., octyl bromide) in an SN2 reaction to form the desired ether linkages. wikipedia.orgmasterorganicchemistry.comyoutube.com The use of a strong base, such as sodium hydride, is common for deprotonating the alcohol. transformationtutoring.comyoutube.com To achieve selective alkylation at the 1 and 3 positions, the C2 hydroxyl group of glycerol is often protected prior to the reaction.

The Williamson synthesis is versatile and can be used for both symmetrical and asymmetrical ethers. wikipedia.org However, its effectiveness is highest with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions. wikipedia.orgmasterorganicchemistry.com The reaction is often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.com Innovations in this method include the use of heterogeneous basic reagents like KOH supported on alumina (B75360) (KOH/Al2O3) or ion exchange resins, which can facilitate the reaction and simplify product purification. tandfonline.com For instance, reacting glycerol with ethyl bromide in the presence of KOH/Al2O3 has been shown to produce a mixture of glycerol-1-ethylether and glycerol-1,3-diethylether. tandfonline.com

Etherification via Glycidyl (B131873) Ether Intermediates

An alternative and widely used strategy for synthesizing 1,3-dialkyl glyceryl ethers involves glycidyl ether intermediates. icm.edu.pl This approach typically begins with the synthesis of an alkyl glycidyl ether from a fatty alcohol and epichlorohydrin (B41342). researchgate.netchalmers.se For the synthesis of this compound, octyl glycidyl ether would be the key intermediate.

The formation of octyl glycidyl ether can be achieved by reacting n-octanol with epichlorohydrin. dss.go.thgoogle.com This reaction is often catalyzed by a Lewis acid or a base. dss.go.thgoogle.com The subsequent step involves the reaction of the octyl glycidyl ether with another molecule of n-octanol or its corresponding alkoxide. This reaction opens the epoxide ring of the glycidyl ether and forms the second ether linkage, resulting in the this compound. The use of basic catalysts is common in this step. icm.edu.pl

This two-step process offers a high degree of control over the final product structure. The ring-opening of the glycidyl ether is a critical step, and its regioselectivity can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Catalytic Strategies for Targeted Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. phasetransfer.comfzgxjckxxb.comusv.ro In the synthesis of glyceryl ethers, PTC can significantly enhance reaction rates and yields, often under milder conditions. phasetransfer.comresearchgate.net

The synthesis of alkyl glycidyl ethers, key intermediates for 1,3-dialkyl glyceryl ethers, can be improved using PTC. dss.go.thresearchgate.net In a typical setup, a fatty alcohol like octanol (B41247) reacts with epichlorohydrin in the presence of a solid base (e.g., sodium hydroxide) and a phase-transfer catalyst. chalmers.sedss.go.th The catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the alkoxide ion from the solid or aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. researchgate.netchalmers.semdpi.com This method avoids the need for anhydrous conditions and can often be performed without an organic solvent. chalmers.seresearchgate.net The efficiency of different phase-transfer catalysts can vary, with tetrabutylphosphonium (B1682233) bromide (TBPB) and TBAB often showing high activity. researchgate.net

The table below summarizes the effect of different phase-transfer catalysts on a model O-alkylation reaction.

| Catalyst | Yield (%) |

| TEBA | 85 |

| TEAC | 78 |

| TEAI | 82 |

| TEAB | 88 |

| DABCO | 75 |

| 18-Crown-6 | 90 |

| Data adapted from a representative O-alkylation study. mdpi.com |

Lewis acids are effective catalysts for the ring-opening of epoxides, a key step in several synthetic routes to glyceryl ethers. nih.gov The alcoholysis of glycidol (B123203), which is the reaction of glycidol with an alcohol, can be efficiently promoted by Lewis acids to produce monoalkyl glyceryl ethers. researchgate.netnih.govresearchgate.net These monoethers can then be further reacted to form diethers.

In the context of synthesizing precursors for this compound, a Lewis acid can catalyze the reaction of glycidol with n-octanol. researchgate.netunibo.it Catalysts such as aluminum triflate (Al(OTf)3) and bismuth triflate (Bi(OTf)3) have been shown to be highly effective, allowing for quantitative conversion of glycidol under mild conditions (e.g., 80°C). nih.gov This method is attractive due to its high selectivity and the potential for using green chemistry principles. nih.gov Other Lewis acids, including metal salts like zinc chloride (ZnCl2) and tin(IV) chloride (SnCl4), have also been employed. google.comgoogle.com

The table below presents the yield and selectivity for the synthesis of monoalkyl glyceryl ethers using different Lewis acid catalysts.

| Lewis Acid Catalyst | Yield (%) | Selectivity (%) |

| Al(OTf)3 | >99 | >99 |

| Bi(OTf)3 | >99 | >99 |

| Zn(NO3)2 | 78.7 | 85.6 |

| ZnCl2 | 76.9 | 84.9 |

| Data adapted from studies on glycidol alcoholysis. nih.govgoogle.com |

Solvent-Free Synthetic Protocols

The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and environmental impact. chalmers.se Several synthetic methods for glyceryl ethers, including this compound, have been adapted to be performed without a solvent.

One notable example is the synthesis of alkyl glycidyl ethers using phase-transfer catalysis under solvent-free conditions. chalmers.seresearchgate.net In this approach, the reactants themselves (fatty alcohol and epichlorohydrin) constitute the organic phase, reacting in the presence of a solid base and a PTC catalyst. researchgate.net This method offers several advantages, including simplified product isolation, as the solid by-products can be removed by filtration. researchgate.net Yields for octyl glycidyl ether under these conditions have been reported to be as high as 92.0%. researchgate.net

The Williamson ether synthesis has also been explored under solvent-free conditions, particularly for the reaction of phenols and bisphenols with alkylating agents in the presence of solid bases like potassium carbonate. tandfonline.com While direct solvent-free synthesis of this compound from glycerol may be challenging due to the low solubility of glycerol in nonpolar reactants, the use of intermediates like glycidyl ethers makes solvent-free protocols more feasible. chalmers.se

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic and biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for producing glycerol ethers. These methods often provide high regio- and stereoselectivity under mild reaction conditions.

Lipases are widely used enzymes for the synthesis of ester and ether linkages due to their catalytic versatility. scielo.br In the synthesis of glycerol ether derivatives, lipases can catalyze the esterification of glycerol, followed by other chemical steps. For instance, a two-step chemoenzymatic process has been developed for the synthesis of 1-O-alkyl-2,3-diacyl-sn-glycerols (DAGEs). mdpi.com This process involves the use of an immobilized Candida antarctica lipase (B570770) to introduce fatty acids to the sn-3 position of enantiopure chimyl, batyl, and selachyl alcohols, followed by chemical acylation at the sn-2 position. mdpi.com This method has been shown to produce the desired products in excellent yields without loss of enantiomeric purity. mdpi.com

Another approach involves the direct esterification of glycerol with fatty acids using a 1,3-specific lipase, such as that from Rhizomucor miehei, in a solvent-free system. frontiersin.orgnih.govresearchgate.net This method can achieve high yields of 1,3-diacylglycerols, which can be precursors for ether lipid synthesis. frontiersin.orgnih.govresearchgate.net For example, the direct esterification of glycerol and capric acid mediated by Lipozyme RM IM resulted in a 73% conversion of fatty acids and 76% selectivity to 1,3-dicaprin. mdpi.com The use of immobilized lipases is a key strategy to improve stability and reusability, making the process more cost-effective. mdpi.com

Lipases can also be used for the regioselective acylation of glyceryl ethers. For example, porcine pancreatic lipase has been used for the stereoselective acetylation of the sn-1 position of 2-arachidonoylglyceryl ether. researchgate.net

The performance of biocatalysts can be significantly influenced by the reaction medium. While many enzymatic reactions are performed in aqueous solutions, non-aqueous media, including organic solvents, ionic liquids, and solvent-free systems, offer several advantages. researchgate.net These advantages include increased solubility of non-polar substrates, suppression of water-dependent side reactions, and the potential to shift reaction equilibria to favor synthesis over hydrolysis. scielo.brresearchgate.net

Solvent-free systems are particularly attractive for the synthesis of glycerol ethers as they simplify downstream processing and reduce environmental impact. frontiersin.orgnih.govresearchgate.net The direct esterification of glycerol with fatty acids has been successfully carried out in solvent-free systems using immobilized lipases. frontiersin.orgnih.govresearchgate.net For instance, the synthesis of 1,3-diacylglycerols from glycerol and saturated fatty acids was optimized in a solvent-free system using a vacuum-driven air bubbling operation mode to remove water, achieving high conversions and product content. nih.gov

The use of glycerol itself as a solvent has also been explored. d-nb.info Glycerol is a non-toxic, biodegradable, and recyclable liquid that can serve as a green solvent for various reactions. d-nb.info Its unique physicochemical properties can facilitate product separation and catalyst recycling. d-nb.info Biocatalysis in glycerol has been demonstrated for reactions such as the lipase-catalyzed kinetic resolution of esters. d-nb.info

Two-phase systems, typically consisting of an aqueous phase and an immiscible organic phase, are also employed in biocatalysis. core.ac.ukmdpi.com This approach is beneficial for reactions involving substrates with poor water solubility. core.ac.uk The choice of the organic solvent is crucial, with environmentally benign options like heptane (B126788) and hexane (B92381) being preferred. core.ac.uk

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are often optimized include the type of biocatalyst, substrate molar ratio, temperature, and water removal method.

In the enzymatic synthesis of 1,3-diacylglycerols, a precursor for some ether lipids, the choice of lipase is critical. Lipases from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica (Novozym 435) have shown good performance in terms of fatty acid conversion. frontiersin.orgnih.gov The optimization of the molar ratio of reactants is also important. For example, in the synthesis of symmetric glyceryl diethers from epichlorohydrin and alcohols, a 15:1 molar ratio of alcohol to epichlorohydrin was found to be optimal. scispace.com

Temperature also plays a significant role. In the synthesis of 1,3-dilaurin (B53383), a reaction temperature of 50°C was found to be optimal. nih.gov The removal of water, a byproduct of esterification, is essential to drive the reaction towards product formation. researchgate.net Vacuum-driven air or nitrogen bubbling are effective methods for in-situ water removal. nih.govresearchgate.net

A study on the synthesis of glycerol monoethers from glycidol and alcohols found that the optimal conditions for higher selectivity involved using a 10% catalyst loading at 25°C. mdpi.com Another study on glycerol etherification with ethanol (B145695) in a continuous reactor identified the reaction temperature and catalyst amount as statistically significant variables affecting glycerol conversion and ether yield. researchgate.net

The table below summarizes the optimized conditions for the synthesis of various glycerol derivatives.

| Product | Catalyst | Key Optimized Parameters | Yield/Conversion | Reference |

| 1,3-Dilaurin | Lipozyme RM IM | 50°C, 3-h reaction, 5 wt% lipase | 95.3% lauric acid conversion, 80.3% 1,3-dilaurin content | nih.gov |

| 1,3-Dicaprin | Lipozyme RM IM | - | 73% fatty acid conversion, 76% selectivity | mdpi.com |

| Symmetric Glyceryl Diethers | KOH | 15:1 alcohol to epichlorohydrin molar ratio, 65°C | High selectivity | scispace.com |

| Glycerol Monoethers | K10-Al | 5% mol catalyst, 25°C | High selectivity | mdpi.com |

| Glycerol Ethers (from ethanol) | Amberlyst 15 | 238°C, 16:1 ethanol/glycerol molar ratio, 0.61 g catalyst | 56% ether yield | researchgate.net |

Stereochemical Control in Ether Lipid Synthesis

Controlling the stereochemistry during the synthesis of ether lipids is critical, as the biological activity of these compounds is often dependent on their specific stereoisomeric form. bohrium.com The synthesis of enantiopure ether lipids often involves the use of chiral building blocks or stereoselective reactions.

One common strategy is to start with a chiral precursor. For example, the asymmetric synthesis of methoxylated ether lipids has been achieved using an enantiopure glyceryl glycidyl ether as a double chiral synthon. bohrium.com This approach allows for the control of the stereochemistry at the glycerol backbone. bohrium.com Similarly, the synthesis of other ether lipids has utilized (R)-solketal as a starting material to establish the desired stereochemistry. acs.org

Another approach involves stereoselective chemical transformations. For example, the stereoselective acetylation of the sn-1 position of a glyceryl ether was achieved using porcine pancreatic lipase. researchgate.net The synthesis of certain ether phospholipids (B1166683) has also been accomplished through stereospecific chemical routes. acs.org

Advanced Analytical Characterization and Quantification of 1,3 Dioctyl Glyceryl Ether

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and separation of 1,3-Dioctyl glyceryl ether from reaction mixtures or biological samples. The choice of technique depends on the complexity of the sample matrix and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

For structural elucidation, the fragmentation pattern is of paramount importance. The fragmentation of ethers in electron ionization (EI) mass spectrometry is characterized by specific cleavage patterns. The primary fragmentation of ethers occurs at the C-C bond adjacent to the oxygen atom (alpha-cleavage). In the case of this compound, this would result in the loss of an alkyl radical.

The purity of a this compound sample can be readily assessed by GC-MS. A pure sample will exhibit a single major peak in the gas chromatogram at a specific retention time. The presence of other peaks would indicate impurities, which can be identified by their respective mass spectra. The relative area of each peak corresponds to the proportion of that compound in the mixture, allowing for a quantitative assessment of purity.

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

| [M]+• | 314 | Molecular Ion |

| [M - C8H17]+ | 201 | Loss of one octyl radical |

| [M - OC8H17]+ | 185 | Loss of an octoxy radical |

| [C8H17O=CH2]+ | 143 | Alpha-cleavage product |

| [C8H17]+ | 113 | Octyl cation |

Thin Layer Chromatography (TLC) for Fractionation and Detection

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the separation and qualitative analysis of lipids. researchgate.net It is particularly useful for the initial fractionation of complex lipid extracts and for monitoring the progress of chemical reactions. researchgate.net

For the separation of neutral lipids like this compound, a silica gel plate is typically used as the stationary phase. rockefeller.edu The mobile phase is a mixture of nonpolar and slightly polar organic solvents. A common solvent system for neutral lipid separation is a mixture of hexane (B92381) and diethyl ether. researchgate.net The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the silica gel and thus move up the plate more slowly. As this compound is a relatively nonpolar lipid, it will have a higher retention factor (Rf) value compared to more polar lipids like mono- and diglycerides.

After development, the separated lipids on the TLC plate need to be visualized, as they are typically colorless. libretexts.org A common non-destructive method is exposure to iodine vapor, where the iodine molecules adsorb to the lipid spots, rendering them visible as brown stains. libretexts.org Alternatively, destructive methods involving spraying the plate with a corrosive reagent like sulfuric acid followed by heating can be used to char the organic compounds, making them visible as dark spots. umich.edu The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification.

Table 2: Typical TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 TLC plate |

| Mobile Phase | Hexane:Diethyl Ether (e.g., 80:20 v/v) |

| Visualization | Iodine vapor or charring with sulfuric acid |

| Expected Rf Value | ~0.6 - 0.8 (less polar than mono- and diglycerides) |

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the molecular architecture of this compound.

In the ¹H NMR spectrum, the chemical shift of a proton is influenced by its electronic environment. Protons on carbons adjacent to an ether oxygen are deshielded and appear at a lower field (higher ppm value) compared to protons on alkyl chains. pressbooks.pub

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Similar to ¹H NMR, carbons bonded to an ether oxygen are deshielded and resonate at a lower field. libretexts.org The symmetry of the 1,3-disubstituted glycerol (B35011) backbone would also be evident in the ¹³C NMR spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH2- (glycerol backbone) | ~3.5-3.6 | Multiplet |

| -CH- (glycerol backbone) | ~3.7-3.8 | Multiplet |

| -O-CH2- (octyl chain) | ~3.4-3.5 | Triplet |

| -CH2- (internal, octyl chain) | ~1.2-1.6 | Multiplet |

| -CH3 (terminal, octyl chain) | ~0.9 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH2-O- (glycerol backbone) | ~70-72 |

| -CH-OH (glycerol backbone) | ~68-70 |

| -O-CH2- (octyl chain) | ~71-73 |

| -CH2- (internal, octyl chain) | ~22-32 |

| -CH3 (terminal, octyl chain) | ~14 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the ether linkages (C-O-C) and the hydrocarbon chains (C-H).

The IR spectrum of an ether is characterized by a strong absorption band due to the C-O stretching vibration, which typically appears in the region of 1050-1150 cm⁻¹. openstax.org The spectrum will also show characteristic absorptions for the C-H stretching and bending vibrations of the alkyl chains. The presence of a hydroxyl group (-OH) from the glycerol backbone would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching | 3200-3600 | Broad, Medium |

| C-H (alkane) | Stretching | 2850-2960 | Strong |

| C-H (alkane) | Bending | 1375-1470 | Medium |

| C-O (ether) | Stretching | 1050-1150 | Strong |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic molecules like this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition.

The theoretical exact mass of this compound (C₁₉H₄₀O₃) can be calculated using the precise masses of its constituent isotopes. This theoretical mass serves as a benchmark for comparison with the experimentally determined mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer. A close correlation between the theoretical and experimental mass confirms the elemental composition of the analyte.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z | Description |

| [M+H]⁺ | C₁₉H₄₁O₃⁺ | 317.3050 | Protonated molecular ion |

| [M+Na]⁺ | C₁₉H₄₀O₃Na⁺ | 339.2869 | Sodium adduct of the molecular ion |

| [M-C₈H₁₇]⁺ | C₁₁H₂₃O₃⁺ | 203.1642 | Loss of one octyl group |

| [C₈H₁₇O]⁺ | C₈H₁₇O⁺ | 129.1274 | Octyloxy fragment |

This table is illustrative and based on general principles of mass spectrometry.

Quantitative Method Development in Diverse Matrices

The development of a quantitative method for this compound in various matrices, such as cosmetic creams or biological samples, requires a systematic approach to ensure accuracy, precision, and reliability. nih.gov The choice of the analytical technique is paramount and often depends on the concentration of the analyte and the complexity of the matrix. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the quantification of similar compounds. nih.govnih.gov

A typical workflow for quantitative method development involves several key stages:

Sample Preparation: This step aims to extract this compound from the matrix and remove interfering substances. Techniques such as liquid-liquid extraction or solid-phase extraction may be utilized.

Chromatographic Separation: An appropriate chromatographic column and mobile phase (for LC) or temperature program (for GC) are selected to achieve good separation of the analyte from other components in the sample.

Mass Spectrometric Detection: The mass spectrometer is set to monitor specific ions of this compound, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, to enhance sensitivity and selectivity.

Method Validation: The developed method is rigorously validated according to established guidelines to ensure its performance. nih.gov Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 2: Typical Validation Parameters for a Quantitative Method

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99 |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 80-120% |

| Precision (% RSD) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | < 15% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

This table presents typical parameters and acceptance criteria for analytical method validation.

The development of a robust quantitative method is essential for the accurate determination of this compound in various applications, ensuring product quality and compliance with regulatory standards.

Unveiling the Biology of this compound: From Natural Occurrence to Biosynthesis

The chemical compound this compound, a member of the broader class of dialkyl glyceryl ethers, holds significance in various biological systems. This article delves into the natural abundance, distribution, and the intricate biosynthetic pathways of glyceryl ethers, with a specific focus on the structural characteristics of this compound.

Biological Occurrence and Biosynthetic Pathways of Glyceryl Ethers

Metabolic Transformations and Fates (Excluding Clinical Human Data)

Once synthesized, or absorbed from dietary sources, glyceryl ethers undergo various metabolic transformations. They can be broken down to release their constituent parts or remodeled and incorporated into more complex lipid structures. Studies in rats have shown that the liver and intestine metabolize alkyl glyceryl ethers quite differently. nih.gov

Enzymatic Cleavage and Degradation Pathways

The primary enzyme responsible for the catabolism of alkyl glyceryl ethers is alkylglycerol monooxygenase (AGMO) , also known as glyceryl-ether monooxygenase. researchgate.netqmul.ac.uk This enzyme catalyzes the oxidative cleavage of the ether bond at the sn-1 position.

Reaction Catalyzed by Alkylglycerol Monooxygenase:

Substrates: 1-O-alkyl-sn-glycerol, O₂, Tetrahydropteridine qmul.ac.uk

Products: 1-O-(1-hydroxyalkyl)-sn-glycerol, 4a-hydroxy-5,6,7,8-tetrahydropteridine qmul.ac.uk

The 1-O-(1-hydroxyalkyl)-sn-glycerol product is unstable and spontaneously breaks down to yield a long-chain fatty aldehyde and glycerol. qmul.ac.uk The fatty aldehyde can then be further oxidized to a fatty acid by a long-chain-aldehyde dehydrogenase. researchgate.net AGMO is a microsomal enzyme found in tissues like the liver and intestine, and it specifically cleaves alkylglycerols but not alkenylglycerols (plasmalogens). qmul.ac.uknih.gov The enzyme's activity is dependent on a tetrahydropteridine cofactor, oxygen, non-heme iron, and phospholipids. qmul.ac.uk

Incorporation into Complex Lipid Structures

Alkyl glyceryl ethers, including dialkyl forms like this compound, serve as backbones for the assembly of more complex lipids. Following their synthesis or dietary absorption, these compounds can be acylated or have polar head groups attached. For example, intestinal cells contain enzyme systems that can convert alkyl glyceryl ethers into mono- and di-acyl derivatives. nih.govcapes.gov.br

Furthermore, they can be converted into various ether phospholipids. In vivo studies have demonstrated that injected alkyl glyceryl ethers are incorporated intact into ethanolamine, serine, and choline alkyl glyceryl ether phospholipids in intestinal tissue. nih.gov This process involves the attachment of a phosphate-containing head group (e.g., phosphocholine or phosphoethanolamine) to the free hydroxyl group on the glycerol backbone, a process that occurs in the endoplasmic reticulum. researchgate.net These complex ether lipids are then integrated into cellular membranes, where they play structural and functional roles, such as influencing membrane fluidity and participating in the formation of lipid rafts. nih.govbiorxiv.org

Intermediates in Metabolic Networks

Glyceryl ethers and their derivatives are key intermediates that connect different branches of lipid metabolism. The precursor for ether lipid synthesis, 1-O-alkyl-sn-glycerol-3-phosphate, represents an important branch point. nih.gov It can be directed towards the synthesis of various ether-linked glycerophospholipids or ether analogues of triglycerides. wikipedia.orgresearchgate.net

Additionally, the degradation of ether lipids feeds back into other metabolic pools. The glycerol produced from the cleavage of the ether bond can enter glycolysis or gluconeogenesis, while the fatty aldehyde released can be oxidized to a fatty acid. qmul.ac.uk This fatty acid can then be used for energy production via beta-oxidation or re-esterified to form other complex lipids like triglycerides or phospholipids. pharmacyfreak.com Therefore, the metabolic pathways of glyceryl ethers are integrated with central carbon and fatty acid metabolism, allowing cells to dynamically allocate these molecules based on metabolic needs.

Molecular and Cellular Biological Roles of Glyceryl Ethers Mechanistic Studies

Membrane Biophysics and Dynamics

The structure and fluidity of the cell membrane are critical for numerous cellular processes. The incorporation of lipids like 1,3-Dioctyl glyceryl ether can influence these properties.

The presence of an ether linkage, as found in this compound, in place of the more common ester linkage in phospholipids (B1166683), has significant implications for the structure and fluidity of the lipid bilayer. Studies comparing ether-linked lipids with their ester-linked counterparts reveal distinct biophysical properties. For instance, the ether-linked dihexadecylphosphatidylcholine (DHPC) has a slightly larger area per lipid molecule in the fluid phase compared to the ester-linked dipalmitoylphosphatidylcholine (DPPC) cmu.edunih.gov.

The length and saturation of the alkyl chains are also crucial determinants of membrane fluidity wikipedia.orgquora.com. Shorter alkyl chains, such as the octyl chains of this compound, generally increase membrane fluidity because they have weaker van der Waals interactions between them, leading to a lower melting temperature of the membrane wikipedia.orgquora.com. The presence of unsaturated bonds can further increase fluidity by introducing kinks in the alkyl chains, which disrupts packing wikipedia.org. While this compound has saturated octyl chains, their shorter length would be expected to contribute to a more fluid membrane environment compared to lipids with longer saturated chains.

Diacylglycerols (DAGs), which are structurally similar to dialkyl glyceryl ethers, have been shown to modify lipid bilayer structure. They can induce a "condensing effect," leading to a decrease in the area-per-lipid and an increase in acyl chain order and bilayer thickness nih.govnih.gov. This effect is attributed to the small polar headgroup and large hydrophobic body of DAGs, which causes neighboring phospholipid headgroups to move closer to shield the hydrophobic parts from water nih.gov. It is plausible that this compound could exert similar effects, although the shorter octyl chains might modulate the magnitude of this effect.

Table 1: Comparative Effects of Ether-Linked vs. Ester-Linked Lipids on Bilayer Properties

| Property | Ether-Linked Lipids (e.g., DHPC) | Ester-Linked Lipids (e.g., DPPC) | Reference |

| Area per Lipid | Slightly larger | Slightly smaller | cmu.edunih.gov |

| Bilayer Thickness | Can be thinner in certain phases (e.g., interdigitated) | Generally thicker in the gel phase | nih.gov |

| Water Permeability | Slightly lower | Slightly higher | cmu.edu |

| Phase Behavior | Prone to form interdigitated gel phases | Forms conventional gel phases | cmu.edunih.gov |

In model membrane systems like liposomes, the physicochemical properties of constituent lipids dictate vesicle formation and stability. The tendency of certain lipids to form non-lamellar (non-bilayer) structures can influence processes like membrane fusion and fission, which are fundamental to vesicle trafficking.

Given its structural similarity to DAG, this compound might also influence membrane curvature and the stability of vesicles. The balance between the small glycerol (B35011) headgroup and the two octyl chains could lead to a conical molecular shape, which would favor the formation of curved membrane structures. This property could be significant in cellular processes that involve membrane budding and vesicle formation.

The function of membrane proteins and ion channels is intimately linked to the biophysical properties of the surrounding lipid bilayer. The incorporation of molecules like this compound can indirectly modulate protein function by altering the membrane environment.

Diacylglycerols are known to be potent regulators of the catalytic behavior of several membrane-associated enzymes creative-proteomics.com. One of the key mechanisms is the increase in the spacing between phospholipid headgroups, which is thought to be crucial for the binding and activation of proteins like protein kinase C (PKC) nih.gov. Molecular dynamics simulations have shown that DAGs indeed increase the average distance between the headgroups of neighboring phospholipids nih.gov.

It is conceivable that this compound could have a similar effect on membrane protein function. By fluidizing the membrane and potentially increasing the spacing between phospholipid headgroups, it could alter the conformational dynamics and activity of embedded proteins and channels. However, direct experimental evidence for the interaction of this compound with specific membrane proteins is currently lacking.

Lipid Signaling Pathways

Beyond their structural roles in membranes, lipids are critical signaling molecules. Ether lipids, as a class, are known to participate in various signaling cascades.

Alkylglycerols can serve as precursors for the synthesis of more complex and potent bioactive lipids. For instance, the de novo biosynthesis of ether lipids begins with the formation of alkyl-dihydroxyacetone phosphate (B84403), which is then converted to 1-O-alkyl-sn-glycerol derivatives nih.gov. These can be further metabolized to produce signaling molecules such as plasmalogens and platelet-activating factor (PAF).

Studies on the metabolism of radiolabeled diacylglycerol analogues have shown that they are rapidly taken up by cells and their metabolites are incorporated into complex lipids like phospholipids and triacylglycerols nih.gov. While the ether-linked analog 1-palmityl-2-acetyl-sn-glycerol was also metabolized, the resulting ether-linked alkylglycerol product was found to be stable nih.gov. This suggests that the ether bond is not readily cleaved by cellular enzymes.

Therefore, it is plausible that this compound could be taken up by cells and serve as a backbone for the synthesis of other lipids. Its enzymatic processing could lead to the formation of 1-octyl- or 3-octyl-lysoglyceryl ether, which could then be acylated or otherwise modified to generate novel signaling molecules. However, the specific metabolic fate of this compound and its role as a precursor for known bioactive lipids have yet to be elucidated.

Ether-linked lipids have been shown to modulate various cellular signaling pathways. For example, certain diacylglycerol kinases (DGKs) exhibit substrate specificity and are involved in the conversion of DAG to phosphatidic acid (PA), both of which are important second messengers mdpi.comfrontiersin.org. The balance between DAG and PA levels, regulated by DGKs, is crucial for T cell signaling and other cellular processes frontiersin.org.

Furthermore, short-chain fatty acids (SCFAs), which are structurally simpler than the octyl chains of this compound, can act as signaling molecules by activating G protein-coupled receptors (GPCRs) and inhibiting histone deacetylases (HDACs) nih.govnih.govresearchgate.netmdpi.commagtech.com.cnnih.gov. These actions can influence inflammation, glucose metabolism, and lipid metabolism nih.govnih.govresearchgate.netmagtech.com.cn.

While there is no direct evidence of this compound's involvement in specific signaling cascades, its structural similarity to DAG suggests it could potentially interact with and modulate the activity of DAG-responsive proteins, such as certain isoforms of PKC. By competing with endogenous DAG, it could either activate or inhibit these pathways. The shorter octyl chains might confer different binding affinities and specificities compared to the long-chain DAGs typically involved in signaling. Further research is needed to explore these potential signaling roles of this compound.

Interactions with Biological Macromolecules (Enzymes, Proteins)

The unique structural characteristics of this compound, featuring two alkyl chains linked by ether bonds to a glycerol backbone, dictate its interactions with biological macromolecules. These interactions are fundamental to its molecular and cellular roles. The stability of the ether linkage, compared to the more labile ester bonds found in triglycerides, suggests a different mode and duration of interaction with enzymes and other proteins.

Effect on Enzyme Activity and Stability in in vitro Systems

Research on alkyl glyceryl ethers has demonstrated their potential to modulate the activity of key cellular enzymes. While direct studies on this compound are limited, data from related alkyl glyceryl ethers provide significant insights. A notable target is Protein Kinase C (PKC), a crucial enzyme in signal transduction pathways. In vitro studies have shown that mixtures of alkyl glyceryl ethers isolated from shark liver oil can bind to and inhibit purified PKC. nih.gov This inhibitory action is thought to occur through interaction with the C1 domain of PKC, potentially competing with diacylglycerol (DAG), its natural activator. nih.gov It has been proposed that by binding to PKC, these ether lipids may prevent the enzyme's translocation to cellular membranes, a necessary step for its activation. nih.gov

The stability of proteins in the presence of amphiphilic molecules is another critical aspect. While glycerol itself is a well-known protein stabilizer, the properties of long-chain glyceryl ethers are more complex. mdpi.com The surfactant-like nature of these molecules allows them to interact with both hydrophobic and hydrophilic regions of proteins. This can lead to stabilization by preventing aggregation at interfaces. mdpi.com For instance, glycerol monooleate, a monoalkyl glyceryl ether, is used to stabilize protein-based emulsion systems. nih.gov The dual alkyl chains of this compound would enhance its hydrophobic character, likely influencing its interaction with the hydrophobic cores of enzymes and potentially affecting their conformational stability and activity.

Table 1: Reported Effects of Glyceryl Ethers on Enzyme Activity in in vitro Systems

| Glyceryl Ether Type | Enzyme | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Mixed Alkyl Glyceryl Ethers | Protein Kinase C (PKC) | Inhibition | Binding to C1 domain, preventing membrane translocation nih.govnih.gov |

| 1-O-hexadecyl-sn-glycerol (HAG) | Protein Kinase C (PKC) | Reduced localization to phagosomes | Blocking translocation to cellular membranes nih.gov |

Protein-Lipid Interactions at a Molecular Level

The interaction between this compound and proteins is governed by non-covalent forces, including hydrophobic interactions and van der Waals forces between the octyl chains and nonpolar amino acid residues on the protein surface. The glycerol backbone can participate in hydrogen bonding.

Studies comparing vesicles made of different glycerophospholipids have shown that the type of linkage at the sn-1 and sn-2 positions significantly impacts their stability and interaction with serum proteins. nih.gov Vesicles with two ether linkages (dialkyl analogs) were found to be more stable in the presence of serum than those with an ester bond in the sn-2 position. nih.gov This suggests that the ester bond facilitates the interaction of phospholipids with high-density lipoproteins or lipid-exchange proteins. nih.gov Extrapolating from this, the dual ether linkages in this compound would confer a higher stability to lipid assemblies and modulate its interaction with circulating and membrane-associated proteins compared to diacylglycerols.

The amphiphilic nature of long-chain alkyl glyceryl ethers means they can act as surfactants. nih.gov This property is crucial for their interaction with membrane proteins, where they can partition into the lipid bilayer and influence the protein's local lipid environment. This modulation of the lipid microenvironment can, in turn, affect the protein's conformation and function.

Cellular Responses and Physiological Implications at a Fundamental Level

At the cellular level, this compound and related compounds can elicit a range of responses, from influencing cell proliferation and differentiation to becoming integral components of subcellular membranes and modulating trafficking pathways.

Impact on Cellular Growth and Development (Non-Clinical)

The influence of glyceryl ethers on cellular proliferation is complex and appears to be concentration-dependent. While high concentrations of glycerol itself can inhibit the proliferation of various cell lines, including BHK, CHO, and MCF-7 cells, certain monoalkyl glyceryl ethers have shown biphasic effects. nih.gov For example, glycerol monolaurate (GML) has been observed to stimulate the proliferation of murine splenocytes at low concentrations (between 10⁻⁵ and 5 µg/mL) but inhibit proliferation at concentrations greater than 5 µg/mL. researchgate.net

Specifically, GML was found to preferentially affect T-cells, inducing their proliferation at low concentrations, an effect that could be blocked by the immunosuppressant cyclosporin A. researchgate.net At higher concentrations, GML inhibited the mitogenic effects on T-cells. researchgate.net This suggests that certain glyceryl ethers can interfere with signal transduction pathways that control lymphocyte activation and proliferation. Other studies have indicated that alkyl glycerol ethers may regulate adipogenesis, the process of fat cell development, likely through the peroxisome proliferator-activated receptor γ (γ-PPAR). nih.gov The structural similarity of this compound to these compounds suggests it could have similar modulatory effects on the growth and development of various cell types.

Table 2: Effects of Glyceryl Derivatives on Cellular Proliferation (Non-Clinical)

| Compound | Cell Type | Concentration | Effect on Proliferation |

|---|---|---|---|

| Glycerol | BHK, CHO, HBL, MCF-7, Human Glioma | 2-8% | Inhibition nih.gov |

| Glycerol Monolaurate (GML) | Murine Splenocytes | 10⁻⁵ - 5 µg/mL | Stimulation researchgate.net |

| Glycerol Monolaurate (GML) | Murine Splenocytes | > 5 µg/mL | Inhibition researchgate.net |

| Glycerol Monolaurate (GML) | Purified T-cells | 0.1 µg/mL | Optimal Proliferation researchgate.net |

| Glycerol Monolaurate (GML) | Purified B-cells | Not specified | No effect researchgate.net |

Subcellular Localization and Trafficking Mechanisms

Ether lipids, including dialkyl glyceryl ethers, are integral components of cellular membranes and play a crucial role in membrane dynamics and trafficking. The biosynthesis of ether lipids is a multi-organelle process, beginning in the peroxisomes and being completed in the endoplasmic reticulum (ER). nih.govwikipedia.org From the ER, these lipids are transported to various subcellular destinations.

Ether lipids are found as significant components of the membranes of the nucleus, ER, post-Golgi network, and mitochondria. frontiersin.org Their presence is essential for correct membrane functioning; a deficiency in ether lipids, as seen in certain peroxisomal disorders, leads to structural alterations in caveolae, clathrin-coated pits, and Golgi cisternae, resulting in impaired membrane trafficking. nih.gov

Furthermore, ether lipids are involved in dynamic membrane processes such as endocytosis, exocytosis, and vesicle trafficking. researchgate.net They are also known to be components of lipid rafts, which are specialized membrane microdomains that serve as platforms for cell signaling. researchgate.net Some ether lipid precursors have been shown to negatively affect retrograde vesicular transport from the Golgi to the ER. nih.gov Therefore, exogenous this compound introduced to a cell could be incorporated into these membranes, potentially influencing membrane fluidity, the formation of lipid rafts, and the efficiency of intracellular transport processes.

Applications in Advanced Materials Science and Chemical Biology

Design and Synthesis of Surfactants and Emulsifiers

Derivatives of 1,3-Dioctyl glyceryl ether have been synthesized and evaluated as high-performance, double-chain nonionic surfactants. These molecules are particularly effective at reducing surface and interfacial tension, making them valuable in formulations designed for creating and stabilizing emulsions.

The performance of surfactants derived from this compound is intrinsically linked to their molecular structure. The presence of two alkyl chains on a single glycerol (B35011) headgroup results in high surface activity. This dual-chain structure enhances the interaction with oil phases at the oil/water interface, leading to a significant reduction in interfacial tension (IFT).

Research into this compound ethoxylates (diC8GE-En), where 'n' represents the number of ethylene (B1197577) oxide (EO) units, has demonstrated clear structure-performance relationships. These surfactants exhibit very low critical micelle concentrations (CMC) and can effectively lower surface tension nih.govmdpi.com. The length of the hydrophilic polyoxyethylene (EO) chain is a critical determinant of performance. For instance, a derivative with a short EO chain (diC8GE-E4.6) was found to be particularly effective, capable of reducing the interfacial tension between crude oil and water to ultra-low levels (<0.01 mN/m) on its own nih.govmdpi.com. In contrast, derivatives with longer EO chains, while less effective individually, perform exceptionally well as hydrophilic components when mixed with other hydrophobic surfactants nih.govmdpi.com.

The packing of these surfactants at interfaces is also influenced by their structure. The diC8GE-E4.6 derivative, with its short EO chain, exhibits a saturated adsorption at the air/water interface nearly double that of its longer-chain counterparts, indicating a more compact and dense molecular arrangement at the interface mdpi.com. This efficient packing contributes to its superior ability to lower interfacial tension.

| Property | Value | Significance |

|---|---|---|

| Critical Micelle Concentration (CMC) | <2 × 10⁻⁵ mol/L | Indicates high efficiency; very low concentration required to form micelles and achieve maximum surface tension reduction. |

| Surface Tension at CMC (γcmc) | <30 mN/m | Demonstrates significant effectiveness in reducing the surface tension of water. |

| Saturated Adsorption (Γmax) for diC8GE-E4.6 | 5.81 × 10⁻¹⁰ mol/cm² | Represents a high packing density at the air/water interface, contributing to its strong interfacial activity. |

| Saturated Adsorption (Γmax) for longer-chain diC8GE-En | 2.63–2.94 × 10⁻¹⁰ mol/cm² | Lower packing density compared to the shorter chain variant, influencing its role in surfactant mixtures. |

There is a growing imperative to develop surfactants from renewable resources to enhance sustainability. Glycerol, a polyol, is a key bio-based platform chemical, often derived as a byproduct of biodiesel production. Surfactants based on a glycerol backbone, such as this compound, are part of this trend.

Studies have reported the synthesis of related compounds, such as 1,3-dialkyl glyceryl ether hydroxylpropyl sulfonates, from renewable materials. These bio-derived surfactants leverage the natural origin of both the glycerol hydrophile and the fatty alcohol-derived lipophiles. The development of such systems aligns with global sustainability goals by reducing reliance on petrochemical feedstocks. Glycerol-based surfactants are noted for properties including emulsification, foam stability, and alkali tolerance, making them suitable for a range of applications.

Development of Bio-inspired and Biomimetic Materials

The ether linkage and glycerol backbone found in this compound are structural motifs also present in the lipids of certain extremophilic organisms, particularly Archaea. This has inspired research into using related synthetic ether lipids for creating highly stable, biomimetic materials.

Ether lipids are of significant interest in the construction of artificial membranes and liposomes for drug delivery. Mechanistically, the ether bond is chemically more stable and less susceptible to hydrolytic cleavage by lipases compared to the ester bonds found in conventional phospholipids (B1166683). This imparts enhanced stability to vesicles formulated with ether lipids.

While research has heavily focused on complex archaeal tetraether lipids for creating ultra-stable membranes, the principles extend to simpler diether lipids. Synthetic diether lipids can form bilayer structures with tighter membrane packing compared to their diester counterparts due to the less bulky nature of the ether linkage mdpi.com. This tighter packing can reduce the passive permeability of the membrane, potentially improving the retention of encapsulated drugs within a liposomal delivery system. Although specific studies detailing the use of this compound in such systems are not widely documented, the fundamental properties of synthetic diether lipids suggest their potential utility in modifying membrane fluidity and stability in drug delivery applications nih.govmdpi.com.

Plasticizers are additives used to increase the flexibility and reduce the glass transition temperature (Tg) of polymers, most notably polyvinyl chloride (PVC). A plasticizer functions by inserting its molecules between the polymer chains, which disrupts polymer-polymer interactions and increases intermolecular space, thereby enhancing chain mobility youtube.com.

There is significant research into developing bio-based plasticizers from renewable resources like glycerol to replace traditional phthalate-based plasticizers. Glycerol-based compounds, particularly esters, have been investigated as effective plasticizers for PVC, showing a considerable reduction in the polymer's glass transition temperature researchgate.net. The compatibility between the plasticizer and the polymer is critical for performance and to prevent migration of the additive out of the polymer matrix mmu.ac.uk. While dialkyl ethers have been mentioned in patent literature as components in plasticizer compositions, specific compatibility studies and performance data for this compound as a primary plasticizer for PVC are not extensively available in scientific literature. The compatibility would theoretically depend on the balance between its polar glycerol-ether core and its non-polar octyl chains in relation to the polarity of the polymer matrix.

As Standards and Probes in Analytical Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, relies on advanced analytical techniques, primarily mass spectrometry (MS) coupled with chromatography. Accurate quantification in lipidomics is a significant challenge and necessitates the use of internal standards. An ideal internal standard is a molecule that is chemically similar to the analyte but has a distinct mass, is not naturally present in the sample, and behaves similarly during extraction and ionization nih.gov.

Ether lipids are an important class of molecules analyzed in lipidomics. However, a significant challenge in the field is the lack of commercially available, well-characterized reference standards for many lipid classes, including various ether lipids nih.gov. This often requires researchers to custom-synthesize standards for their analytical methods avantiresearch.com.

A synthetic compound like this compound, with its defined structure and specific molecular weight, possesses the characteristics of a potential internal standard for the analysis of endogenous dialkylglycerol ethers. Its two C8 chains would give it a unique mass, distinguishing it from most naturally occurring ether lipids which typically have longer or different chain lengths. Despite this potential, this compound is not currently listed as a common or widely available commercial internal standard for routine lipidomic analysis avantiresearch.comresearchgate.netsigmaaldrich.com.

Utilization as Building Blocks for Complex Chemical Entities

The chemical architecture of this compound, characterized by a central glycerol backbone flanked by two ether-linked octyl chains, renders it a valuable and versatile building block in synthetic chemistry. The presence of a free secondary hydroxyl group at the sn-2 position provides a reactive site for further chemical modification, while the ether linkages offer significantly greater chemical stability compared to the ester bonds found in corresponding acylglycerols. This stability is particularly advantageous in environments where hydrolytic or enzymatic degradation is a concern. These features allow the compound to serve as a foundational scaffold for constructing more complex molecules with tailored properties for specific applications in materials science and chemical biology.

Precursors for Specialized Lipids and Glycerophospholipids

The this compound molecule is an ideal starting point for the synthesis of a variety of specialized ether lipids and glycerophospholipid analogues. Ether lipids are a class of lipids present in many organisms, including humans, that feature an ether bond at the sn-1 position of the glycerol backbone. nih.gov They play unique structural and biological roles. nih.govresearchgate.net The synthesis of these complex lipids from a 1,3-dialkyl glycerol ether core involves chemical modification of the central, free hydroxyl group.

The primary route for this transformation is phosphorylation of the sn-2 hydroxyl group. This reaction introduces a phosphate-containing headgroup, converting the dialkylglycerol into a glycerophospholipid. Major advances in phospholipid synthesis involve the use of novel phosphorylating agents and cyclic intermediates. nih.gov The nature of the headgroup can be precisely controlled by selecting the appropriate phosphorylating reagent, allowing for the creation of a diverse range of phospholipids. For example, reaction with phosphoryl chloride followed by the addition of different alcohols (like choline or ethanolamine) can yield diether analogues of phosphatidylcholine (PC) or phosphatidylethanolamine (PE). nih.gov These synthetic ether-linked phospholipids are of significant interest in biomedical research as they can form stable liposomes and are resistant to degradation by phospholipases, making them robust components for drug delivery systems.

The table below illustrates the types of specialized glycerophospholipids that can be synthesized from a 1,3-dialkyl glycerol ether precursor.

| Precursor Compound | Reaction at sn-2 Position | Resulting Lipid Class | Example Headgroup |

| This compound | Phosphorylation & Esterification | Diether Phosphatidylcholine | Phosphocholine |

| This compound | Phosphorylation & Esterification | Diether Phosphatidylethanolamine | Phosphoethanolamine |

| This compound | Phosphorylation & Esterification | Diether Phosphatidylserine | Phosphoserine |

| This compound | Phosphorylation | Diether Phosphatidic Acid | Phosphate (B84403) |

Synthesis of Nanoparticle Components

In the field of materials science, this compound and structurally similar compounds serve as important components in the synthesis of nanoparticles. Their utility stems from their physical properties, such as high boiling points, chemical stability, and amphiphilic character, which can be leveraged to control nanoparticle formation, size, and stability.

One key application is in the formulation of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). nih.gov In these systems, this compound can act as a core lipid matrix component. Its saturated alkyl chains contribute to the formation of a solid, stable core at physiological temperatures, while its resistance to hydrolysis ensures the integrity of the nanoparticle during storage and in biological environments. The glycerol backbone provides a degree of polarity that can influence drug loading and the nanoparticle's interaction with aqueous surroundings.

Furthermore, related ether compounds are utilized in the synthesis of inorganic nanoparticles. For instance, dioctyl ether has been used in the preparation of monodisperse iron and cobalt ferrite nanocrystals. sigmaaldrich.com It serves as a high-boiling point, non-coordinating solvent that facilitates the thermal decomposition of organometallic precursors, allowing for controlled nucleation and growth of the nanocrystals. Glycerol, the parent molecule, is also widely used as a solvent, reducing agent, and stabilizer in the green synthesis of various metal and metal oxide nanoparticles. mdpi.comresearchgate.net The structural characteristics of this compound—combining a glycerol unit with long alkyl ether chains—make it suitable for similar roles, particularly as a stabilizing or capping agent, where the octyl chains can provide a steric barrier to prevent nanoparticle aggregation.

The diverse roles of ether compounds in nanoparticle synthesis are summarized in the table below.

| Role in Synthesis | Function | Type of Nanoparticle | Relevant Compound Example |

| Lipid Matrix | Forms the solid core of the nanoparticle | Solid Lipid Nanoparticles (SLNs) | This compound |

| High-Boiling Solvent | Provides a medium for high-temperature precursor decomposition | Inorganic Nanocrystals (e.g., Iron Oxide) | Dioctyl ether sigmaaldrich.com |

| Stabilizing Agent | Adsorbs to the nanoparticle surface, preventing aggregation | Metal & Lipid Nanoparticles | This compound |

| Reducing Agent | Reduces metal salts to form metal nanoparticles | Metal Nanoparticles (e.g., Palladium) | Glycerol mdpi.comresearchgate.net |

Theoretical and Computational Studies of 1,3 Dioctyl Glyceryl Ether

Molecular Dynamics Simulations of Membrane Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of 1,3-Dioctyl glyceryl ether, MD simulations would be invaluable for understanding its interaction with cell membranes, which are crucial for the absorption, distribution, and mechanism of action of many chemical compounds. An MD simulation models the lipid bilayer of a cell membrane and the surrounding solvent, and the molecule of interest is introduced into this system. By calculating the forces between atoms and integrating Newton's laws of motion, the simulation tracks the trajectory of each particle, revealing how the molecule behaves within the membrane environment.

While specific MD studies on this compound are not readily found, research on related archaeal tetraether lipids, which also feature glycerol (B35011) backbones linked to alkyl chains via ether bonds, provides relevant insights. For instance, MD simulations of glycerol dialkyl glycerol tetraether (GDGT) membranes have been used to understand how factors like hydroxylation of the lipid core affect membrane properties. nih.gov These simulations show that additional hydroxyl groups can form hydrogen bonds with neighboring lipids and water, which can increase the size of the polar headgroups and introduce local disorder, leading to a more fluid membrane. nih.gov Such studies on analogous molecules suggest that MD simulations of this compound could elucidate its orientation, depth of insertion into the lipid bilayer, and its effect on membrane fluidity and permeability.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in a Model Membrane

| Simulation Parameter | Hypothetical Value/Observation | Potential Implication |

| Average Insertion Depth (from bilayer center) | 1.2 nm | The molecule resides primarily in the hydrophobic core of the membrane. |

| Order Parameter (SCD) of Lipid Acyl Chains | -0.05 (decrease) | This compound may increase membrane fluidity. |

| H-bonds with Water (per molecule) | 2.5 | The glycerol headgroup remains hydrated at the membrane-water interface. |

| Trans-membrane diffusion time | > 500 ns | The molecule is likely to be retained within the membrane on this timescale. |

This table is for illustrative purposes to show the type of data generated from MD simulations and does not represent actual experimental results for this compound.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. These calculations can determine various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). This information is fundamental to understanding a molecule's reactivity, polarity, and ability to participate in intermolecular interactions like hydrogen bonding.

For this compound, quantum chemical calculations could predict its dipole moment, which influences its solubility and interaction with polar and non-polar environments. The MEP map would highlight regions of positive and negative electrostatic potential, indicating sites likely to act as hydrogen bond donors or acceptors. While specific quantum chemical studies on this compound's electronic structure are not prominent in the literature, research on other glycerol-derived ethers has utilized these methods to understand structure-property relationships. For example, quantum calculations have been used to determine properties like dipole moments for various glycerol ethers to assess their potential as green solvents. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Hypothetical Calculated Value | Significance |

| Dipole Moment | 2.1 Debye | Indicates a moderate polarity, consistent with a hydrophilic head and lipophilic tails. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons in a chemical reaction. |

| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons. |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms | Suggests these are likely sites for hydrogen bonding with other molecules. |

This table contains hypothetical data for illustrative purposes and is not based on published calculations for this compound.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insight

Structure-Activity Relationship (SAR) modeling is a key concept in medicinal chemistry and toxicology that correlates the chemical structure of a molecule with its biological activity. lipotype.com By analyzing a series of related compounds and their measured activities, SAR models can identify the chemical features (pharmacophores) responsible for a particular biological effect. regulations.gov This allows for the rational design of new molecules with improved potency or reduced side effects. lipotype.com A quantitative SAR (QSAR) model builds a mathematical relationship between chemical structure descriptors and biological activity. benthamdirect.com

Specific SAR or QSAR models for this compound are not available. However, the principles of SAR are widely applied to the broader class of ether lipids. nih.gov For example, in the context of skin science, the structure of lipids is known to be critical for the barrier function of the stratum corneum. benthamdirect.comnih.gov SAR studies on ceramides (B1148491) and other skin lipids have elucidated the importance of features like acyl chain length and stereochemistry for maintaining a competent skin barrier. nih.govresearchgate.net Similarly, SAR studies on synthetic ether lipid derivatives have been conducted to optimize their antineoplastic activity, identifying key structural requirements for their therapeutic effect. nih.gov A hypothetical SAR study for a series of 1,3-dialkyl glyceryl ethers might investigate how varying the length of the alkyl chains affects a specific biological endpoint, such as skin penetration or anti-inflammatory activity.

In silico Prediction of Biological Activity (Non-Clinical)

In silico methods use computer simulations and computational models to predict the biological activity, pharmacokinetic properties, or toxicity of chemical compounds. These approaches are often used in the early stages of drug discovery or chemical safety assessment to screen large numbers of molecules and prioritize them for experimental testing. nih.gov Predictions can be based on various models, including QSAR, machine learning algorithms, and molecular docking simulations. sciforum.net

There are no specific in silico predictions of biological activity for this compound in the reviewed literature. However, for a lipophilic molecule like this, a relevant application of in silico prediction would be estimating its skin permeability. Numerous QSAR models have been developed to predict the skin permeability coefficient (Kp) based on molecular descriptors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govsciforum.net These models are trained on large datasets of compounds with experimentally measured skin permeability and can then be used to estimate the permeability of new or untested chemicals. sciforum.net Such an approach could provide a preliminary assessment of the likelihood of this compound to be absorbed through the skin.

Table 3: Illustrative In Silico Predictions for this compound Using General Models

| Predicted Property | Modeling Approach | Hypothetical Predicted Outcome | Implication |

| Skin Permeability (log Kp) | General QSAR Model | -2.5 cm/h | Suggests the compound may readily permeate the skin. |

| Aqueous Solubility (log S) | Fragment-based Model | -5.0 mol/L | Indicates very low water solubility, consistent with its structure. |

| Cytochrome P450 Inhibition | Machine Learning Classifier | Potential inhibitor of CYP2C9 | Warrants further investigation for potential drug-drug interactions. |

| Skin Sensitization | Rule-based (expert system) | No structural alerts | Low likelihood of being a skin sensitizer (B1316253) based on its structure. |

This table is for illustrative purposes, showing the types of predictions that can be made with general in silico tools. The values are not based on specific, validated predictions for this compound.

Future Research Directions and Unexplored Avenues

Discovery of Novel Biosynthetic Enzymes

The biosynthesis of ether lipids involves a series of enzymatic reactions, primarily occurring in the peroxisomes and endoplasmic reticulum. nih.govoup.com The initial steps are catalyzed by glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate (B84403) synthase (AGPS). oup.comnih.gov However, the complete enzymatic machinery responsible for the synthesis of diverse ether lipid structures, including 1,3-dioctyl glyceryl ether, is not fully elucidated. Several enzymes in the ether lipid metabolic pathway remain "orphan enzymes," meaning their corresponding gene sequences are unknown. nih.gov

Future research should focus on identifying and characterizing novel enzymes involved in the biosynthesis of 1,3-dialkyl glyceryl ethers. This could involve a combination of bioinformatics, proteomics, and classical biochemical approaches to isolate and identify enzymes from organisms known to produce significant amounts of these lipids. A deeper understanding of these enzymes could pave the way for their use in biocatalytic synthesis of specific ether lipids. nih.gov

Table 1: Key Enzymes in the Early Stages of Ether Lipid Biosynthesis

| Enzyme | EC Number | Function | Cellular Location |

| Glyceronephosphate O-acyltransferase (GNPAT) | 2.3.1.42 | Acylates dihydroxyacetone phosphate (DHAP) | Peroxisome |

| Alkylglycerone phosphate synthase (AGPS) | 2.5.1.26 | Exchanges the acyl group for a fatty alcohol, forming the ether bond | Peroxisome |

| Acyl/alkyl DHAP reductase | 1.1.1.101 | Reduces the keto group of alkyl-DHAP | Peroxisome |

This table summarizes the initial, well-characterized enzymes in the ether lipid biosynthetic pathway. The discovery of enzymes responsible for the specific alkylation at the sn-3 position to form 1,3-dialkylglycerol ethers is a key area for future research.

Engineering of Microorganisms for Enhanced Production

The microbial production of valuable chemicals through metabolic engineering is a rapidly advancing field. nih.govnih.gov While significant progress has been made in engineering microorganisms to produce compounds like 1,3-propanediol (B51772) from glycerol (B35011), the targeted production of this compound remains a largely unexplored area. frontiersin.orgresearchgate.net

Future research efforts could focus on engineering microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound. This would likely involve the heterologous expression of the key biosynthetic enzymes identified in section 8.1. Further optimization could involve increasing the precursor supply of glycerol and fatty alcohols, as well as knocking out competing metabolic pathways to enhance product yield. The development of such microbial cell factories could provide a sustainable and cost-effective source of this compound for various applications.

Table 2: Potential Strategies for Metabolic Engineering of this compound Production

| Strategy | Description | Potential Benefit |

| Heterologous Gene Expression | Introduction of genes encoding key biosynthetic enzymes (e.g., AGPS, and novel 1,3-dialkylglycerol synthases) into a microbial host. | Enables the production of the target compound in a non-native producer. |

| Precursor Supply Enhancement | Overexpression of enzymes involved in the synthesis of glycerol-3-phosphate and octanol (B41247). | Increases the availability of building blocks for this compound synthesis. |

| Pathway Optimization | Deletion of genes involved in competing metabolic pathways that consume precursors. | Directs metabolic flux towards the desired product, increasing yield. |

| Fermentation Process Optimization | Optimization of culture conditions such as temperature, pH, and nutrient feeding strategies. | Maximizes cell growth and product formation in a bioreactor setting. |

Advanced Spectroscopic Probes for in situ Mechanistic Studies

Understanding the intricate mechanisms of enzyme catalysis and metabolic pathways requires sophisticated analytical techniques that can provide real-time information within a cellular context. Advanced spectroscopic methods, such as Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, offer non-invasive ways to study lipid metabolism in situ. rsc.orgrsc.orgmdpi.comnih.gov

Future research can leverage these techniques to investigate the biosynthesis of this compound. For instance, Raman spectroscopy can be used to visualize the distribution and dynamics of lipids within living cells without the need for labels. nih.govacs.org NMR spectroscopy is a powerful tool for determining enzyme kinetics and metabolic fluxes in real-time. researchgate.netnanalysis.comwalisongo.ac.id The development of specific fluorescent or isotopically labeled probes for this compound and its precursors would further enhance the ability to track its synthesis and localization within the cell. libretexts.orgthermofisher.comnih.govthermofisher.com

Table 3: Advanced Spectroscopic Techniques for Studying this compound Biosynthesis

| Technique | Principle | Application in this compound Research |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a chemical fingerprint of molecules. | Label-free imaging of lipid accumulation and distribution within cells; monitoring changes in lipid composition during biosynthesis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Real-time monitoring of enzymatic reactions and metabolic pathways; determining enzyme kinetic parameters. |

| Fluorescence Spectroscopy | Uses fluorescent probes that emit light upon excitation to visualize and track molecules. | Development of specific probes to track the localization and transport of this compound within cells. |

Integration with Systems Biology Approaches for Comprehensive Understanding of Lipid Networks

Lipids are part of a complex and interconnected network that plays a crucial role in cellular function. elsevierpure.comnih.gov Systems biology approaches, which integrate large-scale datasets from genomics, transcriptomics, proteomics, and lipidomics, are essential for a holistic understanding of these lipid networks. nih.gov

Future research should aim to integrate data on this compound into existing systems biology models of lipid metabolism. This will help to elucidate its physiological roles, its interactions with other lipids and proteins, and how its metabolism is regulated. Lipidomics, the large-scale study of lipids in biological systems, will be a key technology in this endeavor, allowing for the quantification of this compound and other related lipids under various physiological conditions. elsevierpure.comnih.gov By combining this data with computational modeling, a comprehensive picture of the function of this compound within the broader context of the cellular lipidome can be achieved.

Q & A

Basic: What are the most efficient catalytic systems for synthesizing 1,3-dioctyl glyceryl ether?

The synthesis of this compound often involves solvent-free catalytic systems. For example, palladium-based catalysts paired with tris(ortho-methoxyphenyl)phosphine (TOMPP) achieve high selectivity (92%) for glyceryl monoethers, with a turnover number (TON) of 2626 and turnover frequency (TOF) of 3418 under optimized conditions (butadiene/glycerol molar ratio = 4) . Alternative methods include telomerization-hydrogenation procedures, which yield 22% dioctyl glyceryl ether alongside monooctyl products (55%) and unreacted glycerol. Regioisomer ratios (linear/branched = 84/16) are influenced by reaction conditions .

Advanced: How can regioisomeric purity of this compound be controlled during synthesis?

Regioisomer distribution is highly sensitive to catalyst design and reaction parameters. For instance, Okutsu’s telomerization-hydrogenation method produces a linear/branched ratio of 84/16, but impurities like 2-O-alkyl isomers (from competing etherification pathways) may persist. To enhance selectivity, catalysts like strong acid ion exchange resin-supported SnCl4 have been used in analogous systems (e.g., diallyl glyceryl ether synthesis), enabling precise control of ring-opening reactions and minimizing branching . Advanced purification techniques, such as reduced-pressure distillation, are critical for isolating regioisomerically pure products .

Basic: What analytical techniques are suitable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are standard for structural elucidation. For example, NMR can distinguish linear and branched regioisomers based on chemical shift patterns in the glycerol backbone. Chromatographic methods (e.g., HPLC with evaporative light scattering detection) are effective for quantifying unreacted glycerol and by-products, as demonstrated in telomerization-hydrogenation workflows .